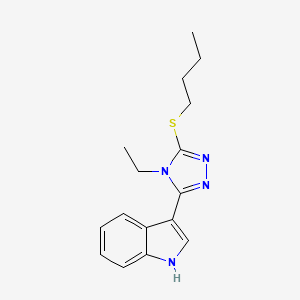

3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Description

3-(5-(Butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a hybrid heterocyclic compound combining indole and 1,2,4-triazole moieties. The indole core is substituted at the 3-position with a triazole ring bearing a butylthio group at position 5 and an ethyl group at position 2.

Properties

IUPAC Name |

3-(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4S/c1-3-5-10-21-16-19-18-15(20(16)4-2)13-11-17-14-9-7-6-8-12(13)14/h6-9,11,17H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVOKEHFVZQUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted triazole-indole derivatives .

Scientific Research Applications

3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Melting Points : Bulky aromatic groups (e.g., 4-chlorophenyl ) correlate with higher melting points (>250°C) due to enhanced π-π stacking, while aliphatic substituents (e.g., cyclohexylmethylthio ) lower melting points (<100°C). The target compound’s butylthio group may confer intermediate thermal stability.

Cytotoxic Activity

- The 4-chlorophenyl analog in exhibits potent cytotoxic activity (IC50 values in nanomolar range) against cancer cell lines, attributed to dual kinase inhibition . The target compound’s butylthio group may modulate selectivity for specific kinase targets.

Antimicrobial Effects

Enzyme Inhibition

- Molecular docking studies in highlight triazole-indole hybrids as inhibitors of lanosterol 14-α-demethylase (fungal target) and cyclooxygenase-2 (anti-inflammatory target) . The target compound’s ethyl and butylthio groups may optimize binding to hydrophobic enzyme pockets.

Spectroscopic Characterization

- NMR : The target compound’s butylthio group would show characteristic δH 1.2–1.6 ppm (CH2), distinct from aromatic thioethers (e.g., δH 7.2–7.5 ppm for benzylthio in ) .

- MS : A molecular ion peak at m/z ~327 (C16H20N4S) is expected, differing from chlorinated analogs (e.g., m/z 509 for compound in ) .

Biological Activity

The compound 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel triazole derivative that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide an in-depth overview of its biological activity, including synthesis methods, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4S |

| Molecular Weight | 304.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not yet assigned |

The structure features a triazole ring linked to an indole moiety, which is significant for its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

- Introduction of the Butylthio Group : This is achieved via nucleophilic substitution using butylthiol.

- Coupling with Indole : The final step involves coupling the triazole derivative with indole under basic conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

- Antifungal Activity : Triazoles are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. Compounds structurally similar to this compound have shown promising antifungal activity against various strains such as Candida albicans and Aspergillus niger .

Antioxidant Properties

Triazole derivatives have demonstrated significant antioxidant capabilities:

- DPPH Radical Scavenging Assay : The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing IC50 values comparable to known antioxidants .

Antibacterial Activity

The compound's antibacterial efficacy has been assessed against a spectrum of Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) tests revealed that it exhibits strong antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related triazole compounds:

- Study on Alkyl Thio-Triazoles : A study reported that alkyl thio-triazoles exhibited broad-spectrum antibacterial activity, with some derivatives showing MIC values as low as 0.5 µg/mL against E. coli .

- Antifungal Efficacy Evaluation : Another study indicated that triazole derivatives had reduced toxicity compared to traditional antifungal agents, making them suitable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.